3-Biphenylacetic acid, 5-chloro-
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Overview
Description
3-Biphenylacetic acid, 5-chloro- is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl moiety substituted with an acetic acid group and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 5-chloro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This method introduces the acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.
Industrial Production Methods
Industrial production of 3-Biphenylacetic acid, 5-chloro- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is often preferred for its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the biphenyl ring.
Scientific Research Applications
3-Biphenylacetic acid, 5-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 5-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a single phenyl ring.
Biphenylacetic acid: Lacks the chlorine substituent at the 5-position.
Chlorobiphenyls: Compounds with chlorine substituents on the biphenyl ring but without the acetic acid group.
Uniqueness
3-Biphenylacetic acid, 5-chloro- is unique due to the combination of the biphenyl moiety, acetic acid group, and chlorine substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
75852-51-6 |
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Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(3-chloro-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,16,17) |
InChI Key |
RZLRSTFBXAMFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)Cl |
Origin of Product |
United States |
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